molecular formula C9H7ClN2O B093080 5-Chloro-2-methylquinazolin-4(3H)-one CAS No. 19407-56-8

5-Chloro-2-methylquinazolin-4(3H)-one

Cat. No. B093080
CAS RN: 19407-56-8
M. Wt: 194.62 g/mol
InChI Key: GKDIFKSYPXLUJS-UHFFFAOYSA-N
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Description

5-Chloro-2-methylquinazolin-4(3H)-one is a chemical compound with the molecular formula C9H7ClN2O . It is related to 5-Chloro-2-methylquinazolin-4-amine, which has the molecular formula C9H8ClN3 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methylquinazolin-4(3H)-one can be inferred from its molecular formula, C9H7ClN2O . It is related to 5-Chloro-2-methylquinazolin-4-amine, which has the molecular formula C9H8ClN3 .


Physical And Chemical Properties Analysis

5-Chloro-2-methylquinazolin-4(3H)-one has a molecular weight of 194.62 . It is related to 5-Chloro-2-methylquinazolin-4-amine, which has a molecular weight of 193.63 .

Scientific Research Applications

  • Synthesis of Imidazolidinones and Quinazolinonyl Derivatives : 5-Chloro-2-methylquinazolin-4(3H)-one is used as a starting material for synthesizing various imidazolidinones and quinazolinonyl derivatives, highlighting its importance in synthetic organic chemistry (Reddy, Reddy, & Vasantha, 2003).

  • Development of Tubulin-Polymerization Inhibitors : This compound has been modified to create new tubulin-polymerization inhibitors targeting the colchicine site, indicating its potential in cancer therapeutics (Wang et al., 2014).

  • Synthesis of Azo Compounds and Triazoles : It is a precursor in the synthesis of azo compounds and triazoles, which are evaluated for their antibacterial activity, showing its application in antimicrobial research (Khan, 2018).

  • Antimycobacterial and Photosynthesis-Inhibiting Activities : Derivatives of 5-Chloro-2-methylquinazolin-4(3H)-one have shown antimycobacterial activity and the ability to inhibit photosynthesis, indicating their potential in treating infections and studying photosynthetic processes (Kubicová et al., 2003).

  • Corrosion Inhibition Properties : Research has explored its derivatives for corrosion inhibition properties, relevant in material science and engineering applications (Kadhim et al., 2017).

  • Antibacterial Agent Synthesis : Its derivatives have been synthesized and evaluated for their antibacterial activities, reinforcing its role in pharmaceutical research (Zeydi, Montazeri, & Fouladi, 2017).

  • Synthesis of Anticancer Agents : It is used in the synthesis of compounds with potent apoptosis-inducing activity, highlighting its importance in cancer research (Sirisoma et al., 2009).

  • Synthesis of Hypotensive Agents : This compound is also involved in the synthesis of novel hypotensive agents, suggesting its utility in cardiovascular drug development (Kumar, Tyagi, & Srivastava, 2003).

  • Synthesis of Analgesic Compounds : Its derivatives have been synthesized and evaluated for their analgesic activity, indicating applications in pain management research (Saad, Osman, & Moustafa, 2011).

  • Antituberculosis Activity : Derivatives of this compound have shown potent anti-tuberculosis activity, demonstrating its potential in combating tuberculosis (Panneerselvam et al., 2016).

properties

IUPAC Name

5-chloro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDIFKSYPXLUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649162
Record name 5-Chloro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylquinazolin-4(3H)-one

CAS RN

19407-56-8
Record name 5-Chloro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-2-METHYLQUINAZOLIN-4(3H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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